molecular formula C15H13N3O2 B061332 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 166671-26-7

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B061332
CAS No.: 166671-26-7
M. Wt: 267.28 g/mol
InChI Key: FNCJHHFYZDSIAK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research on o-phenylenediamines has contributed significantly to the synthetic approaches for benzimidazoles, demonstrating their utility in creating compounds with potential biological activities. Ibrahim (2011) discussed methods for synthesizing benzimidazoles from o-phenylenediamines, highlighting their importance in medicinal chemistry and potential applications in creating new therapeutic agents (Ibrahim, 2011).

Biological Applications and Mechanisms

The synthesis and biological importance of benzimidazole derivatives have been extensively reviewed, showcasing their broad spectrum of pharmacological activities. These activities include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects. Notably, benzimidazole derivatives have been recognized for their significance in drug discovery and development due to their versatile therapeutic properties. Vasuki et al. (2021) emphasized the significance of Mannich base benzimidazole derivatives in medicine, highlighting their roles in various biological activities and the potential for novel therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Applications in Optoelectronic Materials

The inclusion of benzimidazole and related heterocyclic fragments into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. Lipunova et al. (2018) reviewed the application of quinazoline and pyrimidine derivatives, including those related to benzimidazoles, in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the value of these compounds in the development of new materials for optoelectronics (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of “2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is not explicitly mentioned in the search results. However, benzimidazole derivatives are known to exhibit various types of biological activity, which suggests that they interact with biological systems in a variety of ways .

Properties

IUPAC Name

2-(2-hydroxyethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCJHHFYZDSIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327370
Record name 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

166671-26-7
Record name 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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